molecular formula C10H10N2O B13128029 [2,2'-Bipyridin]-4(1H)-one, 2,3-dihydro- CAS No. 827622-89-9

[2,2'-Bipyridin]-4(1H)-one, 2,3-dihydro-

Cat. No.: B13128029
CAS No.: 827622-89-9
M. Wt: 174.20 g/mol
InChI Key: PHOJINCYFQLYFH-UHFFFAOYSA-N
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Description

2,3-Dihydro-[2,2’-bipyridin]-4(1H)-one is a heterocyclic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bipyridine core with a dihydro modification and a ketone functional group. Its distinct chemical properties make it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-[2,2’-bipyridin]-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of bipyridine derivatives with reducing agents to achieve the dihydro form. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium or nickel complexes .

Industrial Production Methods

Industrial production of 2,3-dihydro-[2,2’-bipyridin]-4(1H)-one may involve large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-[2,2’-bipyridin]-4(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted bipyridines, fully reduced bipyridines, and oxidized bipyridines, depending on the reaction conditions and reagents used .

Scientific Research Applications

2,3-Dihydro-[2,2’-bipyridin]-4(1H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-dihydro-[2,2’-bipyridin]-4(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved often include modulation of signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydro-[2,2’-bipyridin]-4(1H)-one is unique due to its bipyridine core, which provides distinct electronic properties and reactivity. This makes it particularly valuable in coordination chemistry and materials science .

Properties

CAS No.

827622-89-9

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

2-pyridin-2-yl-2,3-dihydro-1H-pyridin-4-one

InChI

InChI=1S/C10H10N2O/c13-8-4-6-12-10(7-8)9-3-1-2-5-11-9/h1-6,10,12H,7H2

InChI Key

PHOJINCYFQLYFH-UHFFFAOYSA-N

Canonical SMILES

C1C(NC=CC1=O)C2=CC=CC=N2

Origin of Product

United States

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